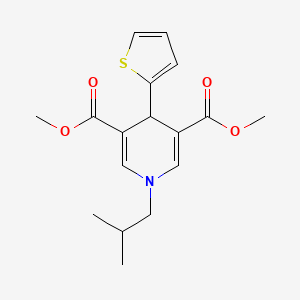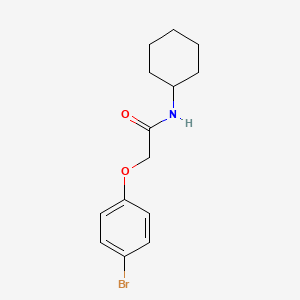![molecular formula C19H22N2O2 B5812448 1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine, commonly known as MeOPP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. MeOPP is a synthetic compound that is structurally similar to other piperazine derivatives such as TFMPP and mCPP. MeOPP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
MeOPP's mechanism of action is not yet fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. MeOPP has been found to have an effect on serotonin, dopamine, and norepinephrine receptors, which are all involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
MeOPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and analgesic effects. MeOPP has also been found to have an effect on the immune system, with research showing that it can modulate cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MeOPP for lab experiments is that it is a synthetic compound that can be easily synthesized and purified. MeOPP is also relatively stable, making it suitable for long-term storage. One limitation of MeOPP is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that can elucidate its effects.
Orientations Futures
There are several future directions for research on MeOPP. One area of research could focus on its potential as an antidepressant, with further studies needed to determine its efficacy and safety in humans. Another area of research could focus on its potential as an analgesic, with studies needed to determine its effectiveness in treating pain. Additionally, further research could be done to elucidate MeOPP's mechanism of action, which could lead to the development of new therapeutic agents.
Méthodes De Synthèse
MeOPP can be synthesized through a multistep process that involves the reaction of 1-(2-methoxyphenyl)acetyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
MeOPP has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on MeOPP's potential as an antidepressant. Studies have shown that MeOPP has an effect on serotonin receptors, which are involved in the regulation of mood. MeOPP has also been studied for its potential as an analgesic, with research showing that it has an effect on opioid receptors.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-10-6-5-7-16(18)15-19(22)21-13-11-20(12-14-21)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESUFSSBAFMIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)


![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)
![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)


![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)

